chloro-phenyl-dipropylphosphanium;gold
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Overview
Description
Chloro-phenyl-dipropylphosphanium;gold is a compound that combines a phosphine ligand with a gold center. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis and medicinal chemistry. The presence of gold in the compound imparts distinct characteristics that are valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-phenyl-dipropylphosphanium;gold typically involves the reaction of chloro-phenyl-dipropylphosphine with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Chloro-phenyl-dipropylphosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the chloro or phenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) species. Substitution reactions can result in a variety of phosphine-gold complexes with different ligands .
Scientific Research Applications
Chloro-phenyl-dipropylphosphanium;gold has several scientific research applications:
Mechanism of Action
The mechanism of action of chloro-phenyl-dipropylphosphanium;gold involves its interaction with molecular targets, such as enzymes and proteins. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and autophagy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphine-gold complexes, such as:
- Chloro-triethylphosphine;gold
- Chloro-triphenylphosphine;gold
- Chloro-diphenylphosphine;gold
Uniqueness
Chloro-phenyl-dipropylphosphanium;gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and catalytic efficiency, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
90479-62-2 |
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Molecular Formula |
C12H19AuClP+ |
Molecular Weight |
426.67 g/mol |
IUPAC Name |
chloro-phenyl-dipropylphosphanium;gold |
InChI |
InChI=1S/C12H19ClP.Au/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;/q+1; |
InChI Key |
BVBVPFYCQBYCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[P+](CCC)(C1=CC=CC=C1)Cl.[Au] |
Origin of Product |
United States |
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